tert-Butylchloroisopropylphosphine
Description
tert-Butylchloroisopropylphosphine is a tertiary phosphine featuring a chlorine atom and bulky alkyl substituents (tert-butyl and isopropyl groups). Its structure imparts unique steric and electronic properties, making it valuable in organometallic catalysis and radical-mediated reactions. Such methods avoid traditional oxidants, enhance selectivity, and enable scalable synthesis under mild conditions .
Properties
CAS No. |
29949-66-4 |
|---|---|
Molecular Formula |
C7H16ClP |
Molecular Weight |
166.63 g/mol |
IUPAC Name |
tert-butyl-chloro-propan-2-ylphosphane |
InChI |
InChI=1S/C7H16ClP/c1-6(2)9(8)7(3,4)5/h6H,1-5H3 |
InChI Key |
QRIRSBOAEUHCHN-UHFFFAOYSA-N |
SMILES |
CC(C)P(C(C)(C)C)Cl |
Canonical SMILES |
CC(C)P(C(C)(C)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Electronic Properties and σ-Donor Strength
The σ-donor ability of tertiary phosphines is influenced by substituents. Alkyl groups (e.g., tert-butyl, isopropyl) are stronger σ-donors than aryl groups (e.g., triphenylphosphine, PPh₃) due to their electron-donating inductive effects.
Data Table 1: Comparative σ-Donor Strengths
*Inferred based on substituent effects. The chlorine atom counteracts the electron-donating alkyl groups, resulting in moderate σ-donor strength.
2.2. Steric Effects
The tert-butyl and isopropyl groups create significant steric bulk, which can hinder coordination to metal centers or participation in crowded reaction environments. This contrasts with less bulky phosphines like PEt₃ or PPh₃, which are widely used in catalysis due to their lower steric profiles. For example, in Group 6 metal complexes (), bulky phosphines lengthen M–P bond distances, altering catalytic activity .
2.3. Reactivity in Radical Reactions
Tertiary phosphines participate in single-electron transfer (SET) processes, forming phosphinium radical cations (–4). The bulky substituents in this compound may slow radical formation due to steric hindrance, while the electron-withdrawing chlorine atom could stabilize radical intermediates. This contrasts with triphenylphosphine, which readily forms charge-transfer complexes with quinones via SET () .
Data Table 2: Radical Reactivity Comparison
| Phosphine | SET Efficiency | Stabilization of Radical Intermediates | Reference |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | High | Moderate | |
| PEt₃ | Moderate | Low | |
| This compound | Moderate* | High* (due to Cl) | - |
2.4. Stability
Alkylphosphines are typically air- and moisture-sensitive, but bulky substituents can enhance stability. For instance, ferrocenylethylphosphines exhibit remarkable air stability (). The chlorine atom in this compound may further improve stability by reducing electron density at phosphorus, though this remains speculative without direct data .
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